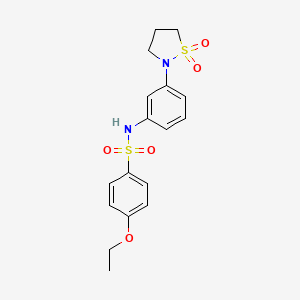![molecular formula C18H14N2O3S B2517672 N-(3-(チアゾール-2-イル)ベンジル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド CAS No. 1421463-95-7](/img/structure/B2517672.png)
N-(3-(チアゾール-2-イル)ベンジル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a thiazole ring, a benzyl group, and a benzo[d][1,3]dioxole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
科学的研究の応用
N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties, particularly against cell lines such as HeLa, A549, and MCF-7
作用機序
Target of Action
The primary target of N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown potent inhibitory activity against this bacterium .
Mode of Action
N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide interacts with its target by binding to the DprE1 enzyme . This enzyme is crucial for the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts cell wall synthesis, leading to the death of the bacterium .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, it prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the pathway leads to the death of the bacterium .
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys .
Result of Action
The result of the action of N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the synthesis of the bacterial cell wall, the compound causes the death of the bacterium, thereby exerting its anti-tubercular effect .
Action Environment
The action of N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the pH of the environment, as this can impact the compound’s solubility and stability . Additionally, the presence of other substances, such as proteins or lipids, can also influence the compound’s action by interacting with it or altering its distribution within the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a condensation reaction between α-haloketones and thiourea.
Benzylation: The thiazole derivative is then benzylated using benzyl halides in the presence of a base such as sodium hydride.
Coupling with Benzo[d][1,3]dioxole-5-carboxylic Acid: The final step involves coupling the benzylated thiazole with benzo[d][1,3]dioxole-5-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity .
化学反応の分析
Types of Reactions
N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and benzyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further analyzed for their biological activities .
類似化合物との比較
Similar Compounds
Benzothiazole Derivatives: Compounds like benzothiazole have similar structures and biological activities.
Thiazole Derivatives: Thiazole-based compounds such as sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral properties
Uniqueness
N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of a thiazole ring, benzyl group, and benzo[d][1,3]dioxole moiety, which contributes to its diverse biological activities and potential as a multi-target therapeutic agent .
特性
IUPAC Name |
N-[[3-(1,3-thiazol-2-yl)phenyl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(13-4-5-15-16(9-13)23-11-22-15)20-10-12-2-1-3-14(8-12)18-19-6-7-24-18/h1-9H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOZGRDAWGRARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=CC=C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2'-(4-Chlorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2517590.png)
![2-({6-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2517592.png)





![N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2517600.png)

![1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2517602.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2517603.png)


![methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2517608.png)
